1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-methylbenzoyl chloride with 1-acetyl-2,4-dioxopyrimidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including anticancer and antimicrobial effects.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are structurally related and have been studied for their potential as enzyme inhibitors and therapeutic agents
Uniqueness
1-Acetyl-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both acetyl and methylbenzoyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
113981-20-7 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-acetyl-3-(2-methylbenzoyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-3-4-6-11(9)13(19)16-12(18)7-8-15(10(2)17)14(16)20/h3-8H,1-2H3 |
InChI Key |
CWCHAYUOOIIMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C=CN(C2=O)C(=O)C |
Origin of Product |
United States |
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